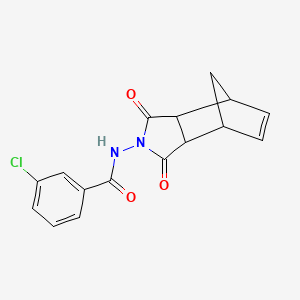![molecular formula C23H16N4O4S B11538426 3-Hydroxy-N'-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide](/img/structure/B11538426.png)
3-Hydroxy-N'-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N’-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide is a complex organic compound that features a quinoline moiety, a nitro group, and a benzohydrazide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N’-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide typically involves a multi-step process:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration, where the quinoline derivative is treated with a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of Benzohydrazide: Benzohydrazide can be prepared by reacting benzoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the nitro-quinoline derivative with benzohydrazide in the presence of an appropriate catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
3-Hydroxy-N’-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Condensation: The benzohydrazide group can undergo further condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids (e.g., aluminum chloride)
Condensation: Aldehydes, ketones, acetic acid
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amino derivative
Substitution Reactions: Formation of halogenated or alkylated quinoline derivatives
Condensation Reactions: Formation of hydrazones or azines
科学的研究の応用
Medicinal Chemistry: Due to its structural complexity, this compound may exhibit various biological activities, making it a candidate for drug development, particularly in the fields of anti-cancer and anti-microbial research.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways, given its potential to interact with biological macromolecules.
Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Hydroxy-N’-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide is not fully elucidated, but it is believed to involve interactions with cellular enzymes and receptors. The quinoline moiety may intercalate with DNA, while the nitro group could undergo bioreduction to form reactive intermediates that can damage cellular components. The benzohydrazide group may also interact with specific proteins, modulating their activity.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities, particularly in anti-microbial research.
Nitroquinolines: Compounds with a nitro group on the quinoline ring, which are also studied for their potential anti-cancer properties.
Benzohydrazides: Compounds with the benzohydrazide moiety, known for their use in various condensation reactions and potential biological activities.
Uniqueness
3-Hydroxy-N’-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the quinoline, nitro, and benzohydrazide groups in a single molecule allows for a wide range of interactions and reactivities, making it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C23H16N4O4S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
3-hydroxy-N-[(E)-(3-nitro-4-quinolin-5-ylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H16N4O4S/c28-17-5-1-4-16(13-17)23(29)26-25-14-15-9-10-22(20(12-15)27(30)31)32-21-8-2-7-19-18(21)6-3-11-24-19/h1-14,28H,(H,26,29)/b25-14+ |
InChIキー |
DMJOXJJZJREPCQ-AFUMVMLFSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CC(=C(C=C2)SC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC(=C(C=C2)SC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538351.png)
![1-[(9E)-9-(3,4-dimethoxybenzylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one](/img/structure/B11538356.png)
![N'-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11538357.png)
![N'-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11538365.png)
![N-benzyl-N-{2-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11538368.png)
![N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11538374.png)
![methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11538377.png)
![5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-iodophenyl)-5-oxopentanamide](/img/structure/B11538379.png)
![2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11538395.png)

![3-bromo-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11538419.png)
![2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11538423.png)
![[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B11538427.png)
![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538442.png)
